4-{6-[4-(1-phenylethyl)piperazin-1-yl]pyridazin-3-yl}morpholine
Description
4-{6-[4-(1-Phenylethyl)piperazin-1-yl]pyridazin-3-yl}morpholine is a heterocyclic compound featuring a pyridazine core substituted at position 3 with a morpholine ring and at position 6 with a piperazine moiety bearing a 1-phenylethyl group. The pyridazine scaffold is a six-membered aromatic ring containing two adjacent nitrogen atoms, which confers unique electronic properties and reactivity.
Properties
IUPAC Name |
4-[6-[4-(1-phenylethyl)piperazin-1-yl]pyridazin-3-yl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O/c1-17(18-5-3-2-4-6-18)23-9-11-24(12-10-23)19-7-8-20(22-21-19)25-13-15-26-16-14-25/h2-8,17H,9-16H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXOYYRYHRRYWMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2CCN(CC2)C3=NN=C(C=C3)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-{6-[4-(1-phenylethyl)piperazin-1-yl]pyridazin-3-yl}morpholine involves multiple steps, starting with the preparation of the pyridazinone core. This is typically achieved through the reaction of hydrazine with a suitable diketone. The piperazine moiety is then introduced through nucleophilic substitution reactions, followed by the attachment of the morpholine ring . Industrial production methods may involve optimization of these steps to ensure high yield and purity.
Chemical Reactions Analysis
4-{6-[4-(1-phenylethyl)piperazin-1-yl]pyridazin-3-yl}morpholine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions are common, where the piperazine or morpholine moieties can be modified.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-{6-[4-(1-phenylethyl)piperazin-1-yl]pyridazin-3-yl}morpholine involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to increased levels of acetylcholine in the synaptic cleft, which can enhance cognitive function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
3-Chloro-6-{4-[3-(4-chlorophenoxy)propyl]piperazin-1-yl}pyridazine
- Core Structure : Pyridazine with a piperazine substituent at position 6 and a chloro group at position 3 .
- Key Differences: The target compound replaces the chloro group with morpholine, increasing polarity and solubility. The 1-phenylethyl substituent on piperazine in the target compound may enhance lipophilicity compared to the chlorophenoxypropyl group in the analogue.
- Biological Activities: The analogue exhibits anti-bacterial and anti-viral activities, likely due to the chlorophenoxy group’s electron-withdrawing effects and piperazine’s flexibility in receptor interactions .
Pyrazolo[3,4-d]pyrimidin Derivatives
Physicochemical and Pharmacokinetic Properties
The table below summarizes predicted properties based on structural features:
- logP and Solubility : The target compound’s morpholine group reduces logP compared to the chlorinated analogue, improving aqueous solubility. The 1-phenylethyl group balances this by increasing membrane permeability.
- Metabolic Stability : Piperazine and morpholine moieties may enhance metabolic stability compared to pyrazolopyrimidines, which undergo structural isomerization .
Biological Activity
The compound 4-{6-[4-(1-phenylethyl)piperazin-1-yl]pyridazin-3-yl}morpholine is a heterocyclic derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the reaction of pyridazine derivatives with piperazine and morpholine under controlled conditions. The general synthetic route includes:
- Preparation of the Pyridazine Core : This is often achieved through nucleophilic substitution reactions.
- Introduction of the Piperazine Moiety : The piperazine ring is introduced via a coupling reaction.
- Final Morpholine Integration : Morpholine is incorporated to complete the structure.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit monoamine oxidase (MAO) enzymes, particularly MAO-B, which is significant in neurodegenerative disorders like Alzheimer's disease. Its IC50 values indicate a strong inhibitory effect, with some derivatives demonstrating selectivity for MAO-B over MAO-A .
- Antimicrobial and Antitumor Properties : Research indicates that this compound exhibits promising antimicrobial and antitumor activities, making it a candidate for further pharmacological exploration.
Case Studies
Several studies have evaluated the biological effects of similar compounds containing the piperazine moiety:
- Study on MAO Inhibition :
- Cytotoxicity Assessment :
Comparative Analysis
The following table summarizes the biological activities and properties of this compound compared to related compounds:
| Compound Name | MAO-B IC50 (µM) | Cytotoxicity (IC50 in µM) | Notes |
|---|---|---|---|
| This compound | 0.013 | >120 | Selective MAO-B inhibitor |
| T6 (similar derivative) | 0.013 | 120.6 | Less toxic than T3 |
| T3 (similar derivative) | 0.039 | 27.05 | Higher toxicity observed |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
